molecular formula C12H16ClNO2S B512249 1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine CAS No. 329937-38-4

1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine

Cat. No. B512249
CAS RN: 329937-38-4
M. Wt: 273.78g/mol
InChI Key: BNGKTBVBWYCKAF-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine” is likely a sulfone, a group of organic compounds containing the functional group R-SO2-R’. They are a subclass of organosulfur compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, sulfones are typically synthesized through the reaction of sulfonyl chlorides with an organometallic compound or an alkoxide .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring, which is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). Attached to this ring at the 1-position would be a sulfonyl group bonded to a 4-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfones are typically crystalline solids that are stable to air and moisture .

Mechanism of Action

The mechanism of action of this compound is not clear due to the lack of specific information .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken in handling this compound. The specific safety and hazards of this compound are not available .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGKTBVBWYCKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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